Product packaging for Triphenylarsine oxide(Cat. No.:CAS No. 1153-05-5)

Triphenylarsine oxide

Cat. No.: B074650
CAS No.: 1153-05-5
M. Wt: 322.2 g/mol
InChI Key: CLVJBRYGLQNRDA-UHFFFAOYSA-N
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Description

Triphenylarsine oxide is an organoarsenic compound of significant interest in scientific research, primarily functioning as a versatile ligand in coordination chemistry and catalysis. Its value stems from the presence of both a hard oxygen donor and softer arsenic donor atoms, allowing it to bind to a wide range of metal centers, including palladium, platinum, and rhodium. This property makes it a crucial reagent in cross-coupling reactions and other catalytic processes, where it can influence reaction kinetics and selectivity. Beyond catalysis, this compound is investigated in material science for the synthesis of metal-organic frameworks (MOFs) and as a precursor for advanced materials. In biochemical research, it serves as a model compound for studying the behavior of organoarsenicals and their potential interactions with biological systems. This product is provided as a high-purity solid to ensure reproducible results in a laboratory setting. It is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15AsO B074650 Triphenylarsine oxide CAS No. 1153-05-5

Properties

IUPAC Name

diphenylarsorylbenzene
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InChI

InChI=1S/C18H15AsO/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
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InChI Key

CLVJBRYGLQNRDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)[As](=O)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H15AsO
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DSSTOX Substance ID

DTXSID1061570
Record name Triphenylarsine oxide
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Molecular Weight

322.2 g/mol
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Physical Description

Faintly beige crystals; [Aldrich MSDS] Insoluble in water; [Alfa Aesar MSDS]
Record name Triphenylarsine oxide
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CAS No.

1153-05-5
Record name Triphenylarsine oxide
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Record name Arsine oxide, triphenyl-
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Record name TRIPHENYLARSINE OXIDE
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Chemical and Physical Properties of Triphenylarsine Oxide

Triphenylarsine (B46628) oxide is a crystalline solid, often appearing as faintly beige crystals. nih.gov It is known for its stability under recommended storage conditions. chemicalbook.com

Table 1: Physical and Chemical Properties of Triphenylarsine Oxide

Property Value Source
Molecular Formula C₁₈H₁₅AsO nih.govscbt.com
Molecular Weight 322.23 g/mol scbt.comsigmaaldrich.com
Melting Point 191-193 °C chemicalbook.comsigmaaldrich.com
Appearance Faintly beige crystals/powder nih.govsigmaaldrich.com
Solubility Insoluble in water nih.gov
CAS Number 1153-05-5 nih.govsigmaaldrich.com

The crystal structure of this compound monohydrate has been determined to be monoclinic. rsc.org The arsenic atom is bonded to three phenyl groups and one oxygen atom. The As-O bond length is approximately 1.644 Å, and the As-C bond length is about 1.907 Å. rsc.org The C-As-C and C-As-O bond angles are around 108.0° and 110.9°, respectively. rsc.org

Reactivity and Advanced Reaction Pathways

Fundamental Chemical Transformations

Triphenylarsine (B46628) oxide undergoes several fundamental chemical reactions that alter the arsenic center's oxidation state and coordination environment.

The reaction of triphenylarsine oxide with aqueous hydrogen fluoride (B91410) (HF) serves as a direct method for fluorination at the arsenic center. When conducted in the absence of glass, this reaction readily converts this compound into triphenylarsine difluoride. researchgate.netresearchgate.net This desoxygenative fluorination can also be achieved using a combination of oxalyl chloride and potassium fluoride. ethz.ch

An interesting deviation occurs when the reaction with dilute (1%) aqueous hydrogen fluoride is performed in borosilicate glass containers. researchgate.net The glass itself participates in the reaction, leading to the formation of a crystalline 2:1 adduct, bis(this compound)hydrogen(I) tetrafluoroborate, instead of the simple difluoride. researchgate.net

ReactantReagentsConditionsProduct
This compoundAqueous Hydrogen Fluoride (1-40%)Absence of glasswareTriphenylarsine difluoride
This compoundDilute (1%) Aqueous Hydrogen FluorideBorosilicate glass apparatusBis(this compound)hydrogen(I) tetrafluoroborate

This compound reacts with oxidizing agents like hydrogen peroxide to form stable, crystalline adducts. smolecule.com The interaction with hydrogen peroxide yields a 1:1 adduct with the composition Ph₃AsO·H₂O₂. rsc.orgrsc.org This adduct is formed through strong hydrogen bonding between the oxygen atom of the arsine oxide and the hydrogen atoms of hydrogen peroxide. rsc.orgacs.org The formation of this complex is so favorable that it has been suggested that this compound could serve as a sensitive marker for detecting hydrogen peroxide. acs.org The adduct can be converted back to this compound by heating. rsc.org

ReactantOxidizing AgentAdduct Formed
TriphenylarsineHydrogen PeroxidePh₃AsO·H₂O₂
This compoundHydrogen Peroxide-MethanolPh₃AsO·H₂O₂

This compound can participate in retro-Arbuzov type reactions when treated with certain halogen-containing reagents. smolecule.comscispace.com In these reactions, the arsenic-oxygen bond is cleaved, and new arsenic-carbon and arsenic-halogen bonds can be formed. A notable example is the reaction of this compound with an excess of ethyl iodoacetate, which results in the formation of triphenyl(carboethoxy)methylarsonium triiodide. scispace.com This reaction highlights a pathway where the oxygen of the As=O group is displaced, and the arsenic atom acts as a nucleophile.

ReactantsReagent TypeProduct
This compound, Ethyl iodoacetateHalogen-containing reagentTriphenyl(carboethoxy)methylarsonium triiodide

Olefin Synthesis Applications

This compound serves as a precursor for reagents used in the synthesis of olefins, particularly in reactions analogous to the well-known Wittig reaction.

While modern one-pot, arsine-mediated Wittig reactions often start from triphenylarsine, the foundational example of an "arsa-Wittig" reaction involved ylides generated from this compound and organic acids. nih.gov The general contemporary method involves the initial formation of an arsonium (B1239301) salt by reacting triphenylarsine with an activated alkyl halide. nih.govnih.gov This salt is then treated with a base to form an arsonium ylide in situ. The ylide subsequently condenses with an aldehyde or ketone to produce an olefin and this compound as a byproduct. nih.gov

This methodology is effective for a range of aromatic, heteroaromatic, and alkyl aldehydes, affording olefins in high yields. nih.gov A key advantage is that the reaction times for the condensation step can be very short, often completing within minutes at room temperature. nih.govnih.gov

Table: Scope of Triphenylarsine-Mediated Olefin Synthesis nih.gov

Alkyl Halide Aldehyde Base Conditions (Condensation) Yield (E):(Z) Ratio
Methyl bromoacetate Benzaldehyde LiOH·H₂O Acetonitrile (B52724), rt, 30 min 81% >19:1
Methyl bromoacetate 4-Methoxybenzaldehyde LiOH·H₂O Acetonitrile, rt, 30 min 91% >19:1
Methyl bromoacetate 4-Nitrobenzaldehyde LiOH·H₂O Acetonitrile, rt, 30 min 95% >19:1
Methyl bromoacetate 2-Furaldehyde LiOH·H₂O Acetonitrile, rt, 30 min 78% >19:1
Bromoacetophenone Benzaldehyde LiOH·H₂O Acetonitrile, rt, 30 min 99% >19:1
Bromoacetophenone 4-Chlorobenzaldehyde LiOH·H₂O Acetonitrile, rt, 30 min 99% >19:1

Stable, crystalline arsonium ylides can be prepared directly through the condensation of this compound with compounds containing an active methylene (B1212753) group. researchgate.netrsc.org This provides a direct route from the oxide to the key intermediate for olefin synthesis.

A specific example is the reaction of this compound with nitromethane (B149229) in the presence of phosphorus pentoxide and triethylamine. thieme-connect.de This condensation reaction yields (nitromethylene)triphenylarsorane, a stabilized arsonium ylide. thieme-connect.de These ylides, like their counterparts generated from arsonium salts, react with carbonyl compounds such as benzaldehydes in Wittig-type reactions to produce alkenes. researchgate.net Arsonium ylides are noted to be generally more polar and more reactive in the Wittig reaction than their phosphonium (B103445) analogs. researchgate.net

Acid-Base Properties and Donor Character

This compound, with the chemical formula (C₆H₅)₃AsO, exhibits notable acid-base properties and functions as a significant donor molecule in various chemical reactions. Its reactivity is largely governed by the nature of the arsenic-oxygen (As=O) bond and the electronic characteristics of the arsenic and oxygen atoms.

This compound acts as a Brønsted base, a property attributable to the lone pairs of electrons on the oxygen atom. researchgate.netresearchgate.net The oxygen atom in the As=O group is electron-rich and can accept a proton from a Brønsted acid. researchgate.netrsc.org The basicity of this compound is influenced by the polarization of the As=O bond. acs.org

The pKaH value of this compound in water has been reported as 0.99, indicating it is a weak Brønsted base. rsc.orgacs.org However, it is significantly more basic than its phosphorus analog, triphenylphosphine (B44618) oxide (pKaH = -2.10). rsc.orgacs.org This increased basicity is a general trend observed in pnictogen oxides, where basicity increases as the pnictogen atom becomes heavier. rsc.org For instance, the basicity follows the order Dipp₃PO < Dipp₃AsO < Dipp₃SbO (where Dipp is diisopropylphenyl). rsc.org This trend is attributed to the decreasing delocalization of electron density from the oxygen-centered lone pairs to the pnictogen-carbon (Pn–C) σ* orbitals as the pnictogen atom gets larger. researchgate.netrsc.org This results in less stabilized, more available lone pairs on the oxygen atom, thereby increasing its donor capacity and Brønsted basicity. researchgate.netrsc.org

The reactivity of the O-centered lone pairs is evident in the formation of hydrogen-bonded adducts with various proton donors. rsc.orguni-regensburg.de For example, this compound forms strong hydrogen bonds with hydrogen peroxide and gem-di(hydroperoxy)cycloalkanes, acting as a potent hydrogen-bond acceptor. acs.orgresearchgate.netnih.gov This ability to form strong hydrogen bonds is a direct consequence of the high electron density on the oxygen atom. acs.org

Table 1: Comparison of pKaH Values for Triphenyl Pnictogen Oxides

CompoundpKaH in Water
Triphenylphosphine oxide-2.10 rsc.orgacs.org
This compound0.99 rsc.orgacs.org

This table illustrates the trend of increasing Brønsted basicity down the group for triphenyl pnictogen oxides.

While the oxygen atom imparts Brønsted basicity, the arsenic atom in this compound can exhibit Lewis acidic character. This allows the compound to act as an electron pair acceptor, a feature that is crucial in its catalytic applications. smolecule.com The arsenic(V) center in this compound has a corresponding E–O σ* orbital that can accept electron density, making it a locus of Lewis acidity. escholarship.org

This Lewis acidic nature enables this compound to catalyze various organic transformations, including aldol (B89426) condensations and epoxidation reactions. smolecule.com It can also stabilize reactive organometallic intermediates by coordinating to them. smolecule.com For example, iron(III) species, acting as Lewis acids, coordinate with this compound during the catalytic oxidation of triphenylarsine. smolecule.com The ability to accept electron pairs is also demonstrated in its reactions with halogen-containing reagents, where it can undergo retro-Arbuzov type reactions. smolecule.com

The Lewis acidity of the pnictogen center in pnictine oxides increases as the pnictogen atom becomes heavier. escholarship.org This is due to the destabilization of the pnictogen-oxygen σ bond, which lowers the energy of the corresponding σ* orbital, making it a better electron acceptor. escholarship.org

Comparative studies of this compound and its lighter congener, triphenylphosphine oxide, reveal significant differences in their donor properties. This compound is generally considered a better electron donor than triphenylphosphine oxide. acs.orgresearchgate.netnih.gov

This enhanced donor ability is reflected in several key properties:

Higher Basicity: As mentioned earlier, this compound is a stronger Brønsted base than triphenylphosphine oxide. rsc.orgacs.org

Greater Dipole Moment: The dipole moment of this compound (5.51 D) is significantly higher than that of triphenylphosphine oxide (4.51 D). acs.org This indicates a more polarized As=O bond with a higher electron density on the oxygen atom in this compound, making it a stronger Lewis base. acs.orgresearchgate.net

Stronger Hydrogen Bonding: In competitive experiments, this compound demonstrates a superior ability to form hydrogen bonds. It exclusively binds to hydrogen peroxide even in the presence of triphenylphosphine oxide, highlighting its stronger hydrogen-bond acceptor capability. acs.orgresearchgate.netnih.gov

Reactivity Differences: The differing reactivity of the two oxides is also seen in chalcogen transfer reactions. For instance, the transfer of a selenium atom from a phosphine (B1218219) selenide (B1212193) to an arsine oxide is facilitated by the formation of a hydrogen bond between an acid and the arsine oxide. uni-regensburg.de

While the oxygen atom in this compound is a stronger donor, the nature of the interaction with metal ions can be more complex. In some cases, while the arsine oxide may exhibit greater oxygen donor strength, the phosphine oxide might be capable of a stronger π-interaction. canterbury.ac.nz

Computational studies further support the experimental findings. As the pnictogen atom becomes heavier, the delocalization of electron density from the oxygen-centered lone pairs into the pnictogen-carbon σ* orbitals is reduced. researchgate.netrsc.org This leads to a greater accumulation of charge on the oxygen atom in this compound compared to triphenylphosphine oxide, enhancing its donor capacity. nih.gov

Table 2: Comparison of Dipole Moments

CompoundDipole Moment (D)
Triphenylphosphine oxide4.51 acs.org
This compound5.51 acs.org

This table highlights the greater polarity and by extension, the stronger Lewis basicity of the oxygen atom in this compound.

Coordination Chemistry and Complex Formation

Ligand Characteristics of Triphenylarsine (B46628) Oxide

The coordination behavior of triphenylarsine oxide is dictated by the electronic and steric properties of the molecule. The arsenic-oxygen bond possesses a significant dipole moment, with the oxygen atom acting as a Lewis base.

While often acting as a monodentate ligand through its oxygen atom, this compound can also exhibit bidentate coordination behavior. This dual reactivity allows for the formation of chelate rings, contributing to the stability of the resulting metal complexes. smolecule.com The ability of this compound to form bidentate complexes is crucial in the design of functional materials with specific catalytic, magnetic, or sensing properties. smolecule.com For instance, diphosphine dioxides, which are analogous to diarsine oxides, can act as bidentate ligands in complexes with metals like europium, and in some cases, as monodentate ligands with zinc chelates. kyoto-u.ac.jp

The primary binding mode of this compound to metal centers is through the oxygen atom. researchgate.net This interaction is a classic example of a hard-soft acid-base (HSAB) principle, where the hard oxygen donor preferentially coordinates to hard or borderline metal ions. The coordination results in a decrease in the As=O stretching frequency in the infrared spectrum, a characteristic feature used to confirm complex formation. In complexes with triorganotin and triorganolead chlorides, this compound coordinates to the tin or lead atom, resulting in a trigonal bipyramidal geometry where the oxygen and chlorine atoms occupy the axial positions. researchgate.net The tin-oxygen bond frequencies have been identified in complexes with tin(IV) halides, showing a dependency on the specific halide present. rsc.org

Transition Metal Complexes

This compound forms stable complexes with a wide range of transition metals. These complexes exhibit varied coordination geometries and electronic properties, which are influenced by the metal ion, the co-ligands, and the stoichiometry of the reaction.

This compound reacts with iron(III) salts, particularly in the presence of dioxygen, to form notable μ-oxo-bridged diiron(III) complexes. researchgate.nettandfonline.com A well-characterized example is the unsymmetrical complex [(OAsPh₃)₄Fe(μ-O)FeBr₃]⁺[FeBr₄]⁻, formed from the oxidation of triphenylarsine in the presence of an iron compound and bromide anions in acetonitrile (B52724). researchgate.nettandfonline.comtandfonline.comresearchgate.net

In the cation of this complex, one iron atom is pentacoordinated, bonded to four oxygen atoms from the this compound ligands and the bridging oxo ligand. tandfonline.comtandfonline.com The other iron atom is tetracoordinated, bonded to three bromide ions and the bridging oxo ligand. tandfonline.comtandfonline.com This dissymmetry in the coordination spheres of the two iron centers is a significant structural feature. acs.orgacs.org The formation of such oxo-bridged species is relevant to understanding intermediates in iron-catalyzed oxidation reactions.

Table 1: Selected Structural Parameters for the [(OAsPh₃)₄Fe(μ-O)FeBr₃]⁺ Cation
ParameterValueReference
Fe-O-Fe bond angle159.2(2)° tandfonline.comtandfonline.com
Coordination of Fe1Pentacoordinated (4 OAsPh₃, 1 μ-O) tandfonline.comtandfonline.com
Coordination of Fe2Tetracoordinated (3 Br, 1 μ-O) tandfonline.comtandfonline.com

This compound forms a variety of complexes with copper(II) halides. The stoichiometry and structure of these complexes depend on the reaction conditions. For example, complexes with the general formula [Cu(Ph₃AsO)₂X₂] (where X = Cl or Br) have been synthesized and studied. scispace.comniscpr.res.in In these complexes, this compound acts as a better σ-donor than its triphenylphosphine (B44618) oxide analogue. niscpr.res.in

Another notable copper complex is [Cu(Ph₃AsO)₄][CuBr₄], which contains a square-planar [Cu(Ph₃AsO)₄]²⁺ cation and a distorted tetrahedral [CuBr₄]²⁻ anion. unesp.br The recrystallization of a 2:3 complex of CuCl₂ and this compound from acetone (B3395972) yields blue crystals of [Cu(tpaso)₄][CuCl₂]₂, which contains both Cu(II) and Cu(I) centers. unesp.br The Cu(II) ion is in a square-planar environment coordinated to four oxygen atoms, while the Cu(I) is linearly coordinated to two chloride ions. unesp.br

Table 2: Examples of Copper(II) Complexes with this compound
Complex FormulaCoordination Geometry of Copper(II)Co-ligandsReference
[Cu(Ph₃AsO)₂Cl₂]Distorted tetrahedralChloride scispace.com
[Cu(Ph₃AsO)₂Br₂]Distorted tetrahedralBromide scispace.com
[Cu(Ph₃AsO)₄][CuBr₄]Square-planar [Cu(Ph₃AsO)₄]²⁺Bromide (in anion) unesp.br
[Cu(tpaso)₄][CuCl₂]₂Square-planarChloride (in anion) unesp.br

Cobalt(II) haloacetates react with this compound to form solid adducts, typically with a 1:1 or 1:2 stoichiometry. niscpr.res.in These complexes have been characterized using various spectroscopic and magnetic methods. For instance, cobalt(II) monochloro-, dichloro-, trichloro-, and trifluoroacetates form complexes with this compound. niscpr.res.in The coordination environment around the cobalt(II) ion in these complexes is generally found to be tetrahedral or distorted octahedral. acs.orgrsc.org The study of these complexes provides insight into the influence of both the haloacetate and the arsine oxide ligands on the electronic structure and magnetic properties of the cobalt(II) center. niscpr.res.in

Table 3: Cobalt(II) Haloacetate Complexes with this compound
Cobalt(II) SaltLigandResulting Stoichiometry (Metal:Ligand)Reference
Cobalt(II) monochloroacetateThis compound1:1 or 1:2 niscpr.res.in
Cobalt(II) dichloroacetateThis compound1:1 or 1:2 niscpr.res.in
Cobalt(II) trichloroacetateThis compound1:1 or 1:2 niscpr.res.in
Cobalt(II) trifluoroacetateThis compound1:1 or 1:2 niscpr.res.in

Zirconium(IV) Complexes

Zirconium(IV) complexes containing this compound have been investigated for their potential applications in oxidation reactions. For instance, certain peroxo complexes of zirconium(IV) have been shown to oxidize triphenylarsine to this compound. scialert.nettandfonline.com The formation of these complexes often involves the co-ligation of other organic molecules, such as organic acids and amine bases. scialert.net

The coordination of this compound to the zirconium(IV) center is typically confirmed by infrared (IR) spectroscopy. The characteristic ν(As=O) stretching frequency in the IR spectrum of the complex appears at a lower wavenumber compared to the free ligand, indicating the weakening of the As=O bond upon coordination to the metal ion. For example, the IR spectrum of a product containing this compound from an oxidation reaction showed a band at 880 cm⁻¹ attributed to the ν(As=O) mode. scialert.net

Systematic studies on the solvent extraction of zirconium(IV) from salicylate (B1505791) media using this compound as an extractant have also been performed to determine the optimal extraction conditions and the composition of the extracted species. osti.gov

Ruthenium Complexes with Phthalocyanine (B1677752) and Naphthalocyanine

This compound has been utilized as an axial ligand in the synthesis of ruthenium phthalocyanine (Pc) and naphthalocyanine (Nc) complexes. These compounds, [Ru(Pc)(AsPh₃)₂] and [Ru({(tBu)₄Nc})(AsPh₃)₂], represent the first examples of metal phthalocyanine and naphthalocyanine complexes with axially-coordinated arsine ligands. researchgate.netuts.edu.au

The synthesis of these complexes involves the reaction of a suitable ruthenium precursor with the corresponding phthalocyanine or naphthalocyanine ligand in the presence of triphenylarsine. researchgate.netuts.edu.au Spectroscopic and electrochemical studies have been crucial in characterizing these complexes. researchgate.netuts.edu.au

Key findings from the research on these complexes include:

Ligand Dissociation: The triphenylarsine ligands are observed to dissociate readily in non-coordinating solvents, with the naphthalocyanine complex showing more rapid dissociation than the phthalocyanine complex. researchgate.netuts.edu.au

Redox Behavior: Cyclic voltammetry studies have revealed multiple macrocycle-centered redox processes for both complexes. The phthalocyanine complex exhibits one reduction and two oxidation processes, while the naphthalocyanine complex shows one reduction and three oxidation processes. researchgate.netuts.edu.au

Oxidation: The UV-Vis spectra of the complexes change over time, indicating macrocycle-centered oxidation. This oxidation can be hindered by degassing the solvent or by adding an excess of the triphenylarsine ligand. uts.edu.auuts.edu.au

These findings are significant for understanding the electronic properties and stability of these complexes, which have potential applications in areas such as photodynamic therapy and photovoltaic devices. uts.edu.auuts.edu.au

Organotin and Organolead Chloride Complexes

This compound forms stable adducts with organotin and organolead chlorides. researchgate.netresearchgate.net The synthesis of these complexes typically involves the direct reaction of the organometallic chloride with this compound. researchgate.net X-ray crystallography has been instrumental in determining the molecular structures of these adducts.

The coordination geometry around the tin or lead atom in these complexes is typically a distorted trigonal bipyramid. researchgate.netresearchgate.net The three organic groups (e.g., phenyl rings) occupy the equatorial positions, while the chloride and the oxygen atom from the this compound ligand are situated in the axial positions. researchgate.net

The following table summarizes key structural parameters for some representative organotin and organolead chloride complexes with this compound:

CompoundM-Cl Bond Length (Å)M-O Bond Length (Å)Cl-M-O Angle (°)Reference
[Ph₃SnCl(OAsPh₃)]--- researchgate.net
[(ClPh)₃SnCl(OAsPh₃)]--- researchgate.net
[Ph₃PbCl(OAsPh₃)]--- researchgate.net
(4-MeC₆H₄CH₂)₃SnCl(O=AsPh₃)--- researchgate.net
(4-MeC₆H₄CH₂)₃SnBr(O=AsPh₃)2.6983(2)2.2493(13)177.18(3) researchgate.net

Data for some compounds were not available in the provided search results.

The formation of these adducts demonstrates the strong donor ability of the oxygen atom in this compound towards Lewis acidic organotin and organolead centers.

Lanthanide Nitrate (B79036) Complexes

This compound forms a variety of complexes with lanthanide nitrates, exhibiting interesting structural features and photophysical properties. These complexes are typically synthesized by the reaction of a lanthanide nitrate salt with this compound in a suitable solvent. acs.org

Synthesis and Structural Characterization of Lanthanide-Triphenylarsine Oxide Adducts

The reaction of lanthanide nitrates with this compound leads to the formation of adducts with the general formula [Ln(NO₃)₃(Ph₃AsO)ₓ]. The stoichiometry of these complexes, particularly the number of coordinated this compound ligands (x), can vary depending on the specific lanthanide ion and the reaction conditions.

For example, complexes with the stoichiometry [Ln(NO₃)₃(Ph₃AsO)₃] have been reported. frontiersin.org In these complexes, the lanthanide ion is typically coordinated to three bidentate nitrate ions and three monodentate this compound ligands, resulting in a coordination number of nine. The coordination geometry around the lanthanide ion in these nine-coordinate complexes is often described as a highly distorted spherical capped square antiprism or a muffin-like geometry. frontiersin.org

In contrast, other studies have reported the formation of eight-coordinate complexes of the type [Ln(NO₃)₃(Nap₃PO)₂]·2Nap₃PO, where Nap₃PO is tris-1-naphthylphosphine oxide, a ligand structurally similar to this compound. nih.gov In these cases, only two phosphine (B1218219) oxide ligands are directly coordinated to the lanthanide ion. nih.gov

Polymorphism and Photophysical Properties of Lanthanide Complexes

Lanthanide complexes with this compound can exhibit polymorphism, crystallizing in different crystal structures. researchgate.net This can influence their photophysical properties. The luminescence of these complexes arises from the lanthanide ion, and the this compound ligand can act as an "antenna" to sensitize this emission.

Recent studies have highlighted the significant role of the arsenic atom in enhancing the photosensitized energy transfer efficiency in europium(III) complexes. acs.org A Eu³⁺ complex with this compound demonstrated a 7.9 times higher photosensitized energy-transfer efficiency compared to its triphenylphosphine oxide analogue. acs.org This enhancement is attributed to the heavy-atom effect of arsenic, which promotes intersystem crossing and subsequent energy transfer to the lanthanide ion. acs.org

The photophysical properties of these complexes, including their emission spectra and luminescence lifetimes, are of great interest for applications in lighting, displays, and sensors. nih.govresearchgate.net

Alkali-Metal Free Lanthanide-BINOL-Triphenylarsine Oxide Complexes

This compound has been employed as an ancillary ligand in the formation of alkali-metal free lanthanide-BINOL (1,1'-bi-2-naphthol) complexes. These complexes have shown significant utility as catalysts in asymmetric synthesis, particularly in the epoxidation of enones. researchgate.netacs.orgacs.org

The La-BINOL-triphenylarsine oxide complex, generated in situ from La(O-i-Pr)₃, BINOL, and this compound in a 1:1:1 ratio, has been identified as a highly effective catalyst for the asymmetric epoxidation of a wide range of enones, affording the corresponding epoxy ketones in high yields and enantioselectivities (up to 99% yield and >99% ee). researchgate.net X-ray crystal structure analysis has been instrumental in elucidating the structure of the active catalytic species. researchgate.net This marked the first X-ray analysis of an alkali-metal free lanthanoid-BINOL complex. researchgate.net

The development of these catalytically active lanthanide complexes underscores the importance of this compound in fine-tuning the steric and electronic properties of the metal center to achieve high levels of asymmetric induction.

Supramolecular Interactions and Adduct Formation

This compound, with its polar arsenic-oxygen bond, readily participates in a variety of supramolecular interactions. These non-covalent interactions are crucial in the formation of its crystal structures and its ability to form stable complexes with other molecules. The oxygen atom, possessing lone pairs of electrons, acts as a potent hydrogen-bond acceptor and a Lewis base.

Hydrogen Bonding in this compound Monohydrate

The propensity of this compound to act as a hydrogen-bond acceptor is clearly demonstrated in its monohydrate form, Ph₃AsO·H₂O. Early investigations using infrared spectroscopy and dipole moment measurements correctly suggested this formulation over the alternative dihydroxide structure, Ph₃As(OH)₂. sci-hub.se Single-crystal X-ray diffraction studies later provided definitive confirmation and detailed insights into the molecular geometry and hydrogen bonding network. sci-hub.sersc.org

In the solid state, this compound monohydrate exists as a centrosymmetric dimer. rsc.org Each water molecule forms hydrogen bonds with the oxygen atoms of two separate this compound molecules, and conversely, the oxygen atom of each this compound molecule accepts a hydrogen bond from a water molecule. rsc.orgresearchgate.net This creates a distinct (Ph₃AsO·H₂O)₂ dimeric unit. The crystal structure is monoclinic, with the space group P2₁/c. sci-hub.sersc.org

The key feature of the structure is the hydrogen-bonded core. The O(H)···O distances between the water molecule and the oxygen atoms of the this compound molecules have been measured to be 2.78 Å and 2.81 Å. rsc.org The this compound molecule itself is not symmetrical, which is attributed to the unequal rotation of the phenyl rings around the As-C bonds. rsc.org

Crystallographic and Bond Data for this compound Monohydrate

Parameter Value Reference
Crystal System Monoclinic sci-hub.sersc.org
Space Group P2₁/c sci-hub.sersc.org
As=O Bond Length 1.644 ± 0.007 Å rsc.org
As-C Bond Length 1.907 ± 0.009 Å rsc.org
O(H)···O Distance 2.78 Å, 2.81 Å rsc.org
C-As-C Angle 108.0° rsc.org

The ability of this compound to form such well-defined hydrogen-bonded structures makes it a valuable component in crystal engineering. nih.gov Its Lewis basicity, which is higher than its phosphorus analogue triphenylphosphine oxide, makes it a particularly strong hydrogen-bond acceptor. nih.gov

Lewis Acid Adducts (e.g., with Tris(pentafluorophenyl)borane)

The lone pairs on the oxygen atom of this compound allow it to function as an effective Lewis base, forming adducts with a wide range of Lewis acids. A prominent example of a strong Lewis acid is tris(pentafluorophenyl)borane, (C₆F₅)₃B, often abbreviated as BCF. wikipedia.org This compound is described as a "standout borane" due to its high thermal stability, resistance to oxygen, and tolerance to water. wikipedia.orgnih.gov

Tris(pentafluorophenyl)borane's potent Lewis acidity is a consequence of the strong electron-withdrawing nature of the three pentafluorophenyl rings attached to the boron center. nih.govresearchgate.net It readily forms stable adducts with Lewis bases, including ethers, nitriles, and phosphine oxides. nih.govresearchgate.net

When this compound reacts with tris(pentafluorophenyl)borane, a Lewis acid-base adduct is formed through the coordination of the this compound's oxygen atom to the boron atom of BCF.

Ph₃AsO + B(C₆F₅)₃ ⟶ Ph₃AsO·B(C₆F₅)₃

While specific crystallographic data for the Ph₃AsO·B(C₆F₅)₃ adduct is not detailed in the provided context, the strength of the interaction can be inferred by comparing it with analogous adducts. For instance, BCF forms a well-characterized adduct with triethylphosphine (B1216732) oxide (Et₃PO). In the Et₃PO·B(C₆F₅)₃ adduct, the B-O bond length is 1.533(3) Å. nih.gov The formation of such adducts demonstrates the strong electrophilic character of the boron center in BCF and the nucleophilic nature of the oxygen atom in the oxide. The acidity of BCF is considered comparable to that of boron trifluoride (BF₃) and aluminum trichloride (B1173362) (AlCl₃). researchgate.net

The stability and reactivity of these adducts are of significant interest in catalysis, where BCF is often used as an activator for olefin polymerization catalysts by abstracting alkyl or other anionic ligands. wikipedia.org The formation of a stable adduct with a Lewis base like this compound is a fundamental step in understanding these broader applications.

Lewis Acid Catalysis in Diverse Organic Reactions

While sometimes referred to as a Lewis acid catalyst, this compound more accurately functions as a hard Lewis base due to the presence of lone pairs on the oxygen atom. rsc.orgacs.org Its catalytic activity often stems from its ability to coordinate with Lewis acidic metal centers, thereby influencing the reactivity of the catalytic system. smolecule.com This coordination can stabilize reactive organometallic intermediates and facilitate various transformations. smolecule.com For instance, in certain reactions, this compound can enhance the catalytic activity of metal complexes by modifying their electronic properties and steric environment. smolecule.com

Carbon-Carbon Bond Forming Reactions

This compound and its derivatives have been employed in several important carbon-carbon bond-forming reactions, either as direct catalysts or as crucial components of catalytic systems.

This compound has been noted to promote aldol (B89426) condensations, which are fundamental carbon-carbon bond-forming reactions between aldehydes and ketones. smolecule.com In some instances, it can be part of a more complex catalytic system. For example, a direct catalytic asymmetric aldol reaction has been developed using a heteropolymetallic asymmetric catalyst, which can be influenced by various ligands and additives. acs.org While not always a direct catalyst, the presence of this compound can be crucial for achieving high yields and stereoselectivity in certain aldol-type reactions.

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones. This compound is a key byproduct in catalytic Wittig-type reactions where triphenylarsine is used as the catalyst. The catalytic cycle involves the reduction of this compound back to triphenylarsine. Stable crystalline arsonium (B1239301) ylides, which are crucial intermediates in the Wittig reaction, can be prepared through condensation reactions of reactive methylene (B1212753) compounds with this compound. researchgate.net These arsonium ylides are generally more polar and more reactive than their phosphonium (B103445) analogs. researchgate.net An arsine-mediated Wittig reaction has been described where heating triphenylarsine with an activated alkyl bromide generates an arsonium salt, which then condenses with aldehydes to produce olefins in high yields. nih.gov

A notable application is the catalytic Wittig-type olefination of ketones and aldehydes using a recyclable polyethylene-supported arsine catalyst. sioc.ac.cn In this system, this compound is generated and must be reduced to continue the catalytic cycle. For example, the reaction of cyclohexanone (B45756) with ethyl diazoacetate in the presence of a catalytic amount of triphenylarsine yielded the corresponding olefin, demonstrating the catalytic turnover where the oxide is an intermediate. sioc.ac.cn

Table 1: Examples of Arsine-Mediated Wittig Olefination

Substrate 1 (Aldehyde/Ketone)Substrate 2Catalyst SystemProductYield
Aromatic AldehydesActivated Alkyl BromidesTriphenylarsineOlefinsHigh
CyclohexanoneEthyl DiazoacetateTriphenylarsine (100 mol%)Ethyl 2-cyclohexylideneacetate31%
CyclohexanoneEthyl DiazoacetatePE-supported arsine (PE-1)Ethyl 2-cyclohexylideneacetate100% conversion

Oxidation and Rearrangement Catalysis

This compound also finds utility in catalysis of oxidation and rearrangement reactions, often as a component of a larger catalytic system that enhances efficiency and selectivity.

This compound can catalyze the epoxidation of alkenes to epoxides using peroxyacids as the oxidizing agents. smolecule.com A significant application is in the catalytic asymmetric epoxidation of α,β-unsaturated ketones (enones). thieme-connect.de A highly effective catalytic system for this transformation is the La-BINOL-triphenylarsine oxide complex. scispace.comnih.gov This complex, generated from La(O-i-Pr)₃, BINOL, and this compound, can achieve high yields and excellent enantioselectivity (up to 99% ee) for a variety of enones. nih.gov this compound is believed to act as a stabilizing ligand for the lanthanide catalyst. wikipedia.org The addition of this compound can enhance the catalytic activity of lanthanoid complexes in these epoxidations. unipd.it

Table 2: Catalytic Asymmetric Epoxidation of Enones using La-BINOL-Ph₃As=O Complex

Enone SubstrateCatalyst Loading (mol %)Yield (%)Enantiomeric Excess (ee, %)
(E)-1,3-Diphenylprop-2-en-1-one (Chalcone)59597
(E)-4-Phenylbut-3-en-2-one599>99
2-Cyclohexen-1-one58896

Data sourced from Nemoto et al., J. Am. Chem. Soc. 2001, 123, 12, 2725–2732. nih.gov

This compound can facilitate the rearrangement of certain functional groups within organic molecules. smolecule.com For instance, it has been used as a catalyst in the reaction of quinones with isocyanates. tandfonline.com In the presence of a catalytic amount of this compound, 9,10-phenanthrenequinone reacts with vinylic isocyanates to form monoimines, which then rearrange to form 2H-phenanthro[9,10-b] smolecule.comnih.govoxazines. tandfonline.com This catalytic activity is attributed to the in situ formation of triphenylarsinimines, which then react with the carbonyl compound. tandfonline.com

Conclusion

Oxidation Reactions for this compound Synthesis

The most common route to this compound involves the oxidation of its precursor, triphenylarsine. This can be achieved using a variety of oxidizing agents and conditions, each with its own specific characteristics and mechanistic pathways.

Several conventional oxidizing agents are effective for the conversion of triphenylarsine to this compound. The choice of oxidant can influence reaction conditions, efficiency, and the nature of the intermediate species.

Hydrogen peroxide serves as a mild and environmentally considerate oxidizing agent for the synthesis of this compound. acs.org The reaction between triphenylarsine and hydrogen peroxide is a well-established method for this transformation. orgsyn.orgrsc.org

A typical procedure involves dissolving triphenylarsine in acetone (B3395972), followed by the dropwise addition of 30% hydrogen peroxide. orgsyn.org The reaction proceeds with a noticeable exothermic effect, and after a period of stirring and subsequent workup involving azeotropic distillation to remove water, this compound can be isolated in high yields. orgsyn.org

Table 1: Synthesis of this compound with Hydrogen Peroxide orgsyn.org

Reactant 1 Reactant 2 Solvent Reaction Time Yield Melting Point (°C)
Triphenylarsine (0.33 mole) 30% Hydrogen Peroxide (0.41 mole) Acetone (200 ml) 20–30 minutes (addition) 91–93% 186–188 (crude)

Research indicates that the reaction proceeds through the formation of a stable, crystalline adduct with the composition Ph₃AsO·H₂O₂. rsc.orgrsc.org Further structural analysis has revealed a more complex hydrogen-bonded polymeric structure, specifically [Ph₃AsO·H₂O₂]₂·H₂O₂, where two this compound molecules are bridged by hydrogen peroxide molecules. acs.org This adduct can be converted to the pure oxide by heating. rsc.org The formation of this adduct is a key feature of the reaction mechanism, with the As=O group acting as a strong hydrogen bond acceptor. acs.orgrsc.org

Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent that has been reported as effective for the synthesis of this compound from triphenylarsine. orgsyn.org Although it is cited as a viable method, specific, detailed research findings on the kinetics and mechanism for this particular substrate are less commonly reported compared to other oxidants. orgsyn.orgsci-hub.se Generally, permanganate oxidations are complex and can proceed through various manganese oxidation states, often involving a cyclic manganese(V) intermediate in reactions with unsaturated systems. sci-hub.se

While triphenylarsine is generally inert to oxidation by atmospheric oxygen alone, the reaction can be facilitated by the presence of metal compounds, which act as catalysts. acs.org Iron(III) halides (FeX₃), in particular, have been shown to be effective in promoting the oxidation of triphenylarsine by dioxygen in solvents like acetonitrile (B52724). smolecule.comresearchgate.net

The process is believed to involve a catalytic cycle where dioxygen coordinates to the iron center, leading to an activated oxygen species that subsequently reacts with triphenylarsine to form the oxide and regenerate the catalyst. smolecule.com The reaction can lead to the formation of novel coordination complexes, such as the unsymmetrical oxo-bridged diiron(III) complex, [(OAsPh₃)₄Fe(μ-O)FeBr₃]⁺[FeBr₄]⁻·CH₃CN, which has been isolated and characterized. researchgate.net This indicates that the metal compound is not merely a passive catalyst but an integral part of the oxygen transfer mechanism.

Potassium peroxodiphosphate is another effective oxidant for triphenylarsine. cdnsciencepub.comcdnsciencepub.com Kinetic studies of this reaction have revealed that it follows second-order kinetics, being first-order in both triphenylarsine and the peroxodiphosphate oxidant. cdnsciencepub.comcdnsciencepub.com

The reaction mechanism is proposed to be a bimolecular nucleophilic displacement where the triphenylarsine attacks the peroxo ion. cdnsciencepub.comcdnsciencepub.com A significant finding is the pronounced accelerating effect of hydrogen ions ([H⁺]) on the reaction rate. cdnsciencepub.comcdnsciencepub.com This suggests that protonated forms of the peroxodiphosphate ion are more reactive species in the oxidation process. The reaction rate is also influenced by the ionic strength of the medium, but unaffected by the presence of radical scavengers like acrylonitrile, supporting a non-radical, ionic mechanism. cdnsciencepub.comcdnsciencepub.com

Table 2: Kinetic Findings for Oxidation of Triphenylarsine by Peroxodiphosphate cdnsciencepub.comcdnsciencepub.com

Kinetic Order (Triphenylarsine) Kinetic Order (Peroxodiphosphate) Effect of [H⁺] Proposed Mechanism
First First Strong acceleration Bimolecular nucleophilic displacement

Interestingly, the relative rate of oxidation for triphenyl derivatives of Group 15 elements was found to be Ph₃P > Ph₃Sb > Ph₃As, a transposition from the expected trend that has been rationalized in mechanistic terms. cdnsciencepub.com

Peroxo complexes of transition metals, such as zirconium(IV) and molybdenum(VI), can act as oxygen transfer agents to oxidize triphenylarsine. scialert.netscialert.net In these reactions, the peroxo-metal complex directly transfers an oxygen atom to the arsenic center of triphenylarsine, resulting in the formation of this compound. scialert.netscialert.net

The reaction is typically carried out by refluxing the peroxo complex with triphenylarsine in a suitable solvent like tetrahydrofuran (B95107) (THF). scialert.net The completion of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). scialert.net Spectroscopic evidence supports the oxygen transfer mechanism; the disappearance of the characteristic v(O-O) infrared stretching band of the peroxo complex and the concurrent appearance of the v(As=O) band (around 880 cm⁻¹) in the product confirm the transfer of oxygen from the metal complex to the substrate. scialert.netscialert.net This method has been demonstrated with various peroxo complexes, including those of zirconium(IV) and thorium(IV) containing other organic ligands. tandfonline.comtandfonline.com

Table 3: Oxygen Transfer from Metal Peroxo Complexes to Triphenylarsine

Metal Complex Type Substrate Product Spectroscopic Evidence Reference(s)
Zirconium(IV) Peroxo Complex Triphenylarsine This compound Disappearance of v(O-O) band, appearance of v(As=O) band at 880 cm⁻¹ scialert.net, tandfonline.com, tandfonline.com

Oxidation of Triphenylarsine with Oxidizing Agents

Alternative Synthetic Routes

Beyond the common oxidation of triphenylarsine, several other methods have been established for the synthesis of this compound. These routes offer alternative conditions and starting materials.

This compound can be formed in reactions involving isocyanates. The process typically involves the in situ formation of triphenylarsinimines from the reaction of this compound with an isocyanate. This reaction is a rare example of a retro-Wittig reaction, where this compound reacts with the isocyanate to produce a triphenylarsinimine and carbon dioxide. tandfonline.com

The resulting triphenylarsinimine is a reactive intermediate. While it can be isolated, especially when electron-withdrawing groups are attached to the nitrogen, it is often generated in situ to react further. tandfonline.com For instance, these intermediates react smoothly with carbonyl compounds such as aldehydes and quinones to yield the corresponding Schiff's bases in high yields. tandfonline.comtandfonline.com In many cases, only a catalytic amount of this compound is required to drive the conversion of isocyanates and carbonyl compounds to completion. tandfonline.comtandfonline.com

The reaction of 2-octyl isocyanate with a catalytic amount of this compound demonstrates this process. Carbon dioxide evolution begins immediately upon mixing the reactants, and the reaction proceeds to form the corresponding carbodiimide. lookchem.com Similarly, phenyl isocyanate reacts with this compound, and the resulting intermediate can be trapped with benzoyl chloride to produce N-phenylbenzamide. tandfonline.com

Table 1: Examples of Products Formed via Triphenylarsinimine Intermediates

Reactants Catalyst Product Yield Reference
Phenyl isocyanate, Benzoyl chloride This compound N-Phenylbenzamide 97% tandfonline.com
2-Octyl isocyanate This compound Di-(2-octyl)carbodiimide 79% lookchem.com
Phenyl isothiocyanate This compound Phenylcarbodiimide - lookchem.com

This compound can be synthesized through the hydrolysis of triphenylarsine dibromide using a base like sodium hydroxide (B78521). orgsyn.org The reaction proceeds by treating triphenylarsine with bromine to form triphenylarsine dibromide ((C₆H₅)₃AsBr₂). Subsequent hydrolysis of this dibromide with an aqueous solution of sodium hydroxide yields this compound. orgsyn.orgthieme-connect.de

This method is a reliable route for the preparation of this compound and is cited in established organic synthesis procedures. orgsyn.org

Mechanistic Insights into Oxidation Pathways

The formation of this compound from triphenylarsine often involves complex oxidation mechanisms, which can be influenced by the oxidant, solvent, and other reaction conditions.

Electron transfer is a key step in several oxidation pathways of triphenylarsine. In the iron-catalyzed oxidation of triphenylarsine by dioxygen, the catalytic cycle involves the coordination of oxygen to the iron center, followed by electron transfer processes that activate the oxygen molecule for attack on the arsenic center. smolecule.com

The oxidation of triphenylarsine by chromium(VI) in an acetonitrile-water mixture has been proposed to proceed via a one-electron-transfer process. asianpubs.orgasianpubs.org The active oxidizing species is suggested to be HCrO₃⁺. The reaction mechanism involves the formation of an intermediate complex between triphenylarsine and the chromium species, followed by a rate-determining electron transfer step. asianpubs.org The lack of rate inhibition by Mn(II) ions suggests that Cr(IV) is not formed in the rate-controlling step, supporting a one-electron transfer mechanism. asianpubs.org

DFT computational studies on related tungsten-carbene complexes containing a triphenylarsine ligand indicate that oxidation is a metal-based process, involving the removal of electrons from the highest occupied molecular orbital (HOMO), which is predominantly based on the metal d-orbital. core.ac.uk

The oxidation of triphenylarsine by certain peroxides follows a biomolecular nucleophilic displacement (Sₙ2) mechanism. cdnsciencepub.comcdnsciencepub.com In this pathway, the triphenylarsine molecule acts as a nucleophile, attacking one of the peroxide's oxygen atoms. libretexts.orgpressbooks.publibretexts.org This type of reaction is concerted, meaning bond formation and bond breaking occur simultaneously in a single step. pressbooks.publibretexts.org

In the oxidation by potassium peroxodiphosphate, kinetic evidence supports a mechanism where triphenylarsine performs a nucleophilic attack on the peroxo ion. cdnsciencepub.comcdnsciencepub.com The reaction follows second-order kinetics, being first order in both triphenylarsine and the oxidant. The proposed mechanism involves a rate-determining step where the substrate (triphenylarsine) displaces a phosphate (B84403) group from the peroxo-species. cdnsciencepub.com This backside attack by the nucleophile is characteristic of Sₙ2 reactions. libretexts.orglibretexts.org

Kinetic studies reveal that parameters such as pH and ionic strength can significantly influence the rate of triphenylarsine oxidation.

Influence of pH: The concentration of hydrogen ions ([H⁺]), and therefore the pH, has a pronounced accelerating effect on the oxidation rate in several systems. In the oxidation by peroxodiphosphate, the rate increases with increasing [H⁺]. cdnsciencepub.comcdnsciencepub.com This is attributed to the protonation of the peroxodiphosphate anion (P₂O₈⁴⁻), forming more reactive species like H₃P₂O₈⁻ and H₄P₂O₈. For triphenylarsine oxidation, the rate shows a second-order dependence on [H⁺], indicating that H₄P₂O₈ is the primary active oxidant. cdnsciencepub.com

Similarly, the oxidation by Cr(VI) is acid-catalyzed. asianpubs.org The rate law shows a complex dependence on [H⁺], consistent with the involvement of protonated chromate (B82759) species. A plot of [H⁺]²/k₂ versus [H⁺] yields a straight line, confirming the proposed rate law and allowing for the calculation of the protonation equilibrium constant. asianpubs.org

Influence of Ionic Strength: The effect of ionic strength on the reaction rate provides insight into the nature of the reacting species. In the oxidation of triphenylarsine by peroxodiphosphate, the rate decreases as the ionic strength of the medium increases. cdnsciencepub.com This negative salt effect is consistent with a reaction between two ions of opposite charge, specifically the positively charged protonated substrate and the negatively charged peroxodiphosphate species. cdnsciencepub.com

Conversely, some reactions are independent of ionic strength. For instance, the oxidation of certain secondary alcohols by potassium persulfate shows no change in rate with varying ionic strength, suggesting the involvement of a non-ionic species in the rate-determining step. rasayanjournal.co.in

Table 2: Effect of [H⁺] on the Rate of Oxidation of Triphenylarsine (TPA) by Peroxodiphosphate (PP) *

[H⁺] (mol dm⁻³)k₁ x 10⁵ (s⁻¹)k₁ / [H⁺]² (dm⁶ mol⁻² s⁻¹)
0.0501.15 ± 0.044.60
0.1004.49 ± 0.174.49
0.15010.3 ± 0.34.58
0.20019.1 ± 0.84.78
*Data from Srinivasan & Pitchumani (1985). Conditions: [PP]₀ = 0.01 M, [TPA] = 0.001 M in 60% acetonitrile - 40% water (v/v) at 40°C, I = 0.2 M. cdnsciencepub.com

Advanced Spectroscopic and Structural Characterization

X-ray Diffraction Studies

X-ray diffraction techniques, particularly single-crystal X-ray crystallography, have been pivotal in elucidating the three-dimensional structure of triphenylarsine (B46628) oxide and its complexes.

Single-Crystal X-ray Crystallography of Triphenylarsine Oxide Complexes

Single-crystal X-ray diffraction has been successfully employed to characterize a variety of this compound complexes, including adducts with nitric acid doi.org, coordination compounds with organotin and organolead chlorides researchgate.net, and complexes with metal ions like iron(III) researchgate.nettandfonline.com, nickel(II) researchgate.net, and ytterbium(III) mdpi.com. The analysis of this compound monohydrate revealed that it crystallizes in the monoclinic space group P2₁/c. sci-hub.se The structure consists of discrete centrosymmetric dimers where each water molecule is hydrogen-bonded to two oxygen atoms of the this compound molecules. sci-hub.se

In complexes with triorganotin and triorganolead chlorides, such as [Ph₃SnCl(OAsPh₃)] and [Ph₃PbCl(OAsPh₃)], this compound acts as a ligand, coordinating to the metal center. researchgate.net Similarly, in the nitric acid adducts, strong hydrogen bonds are formed between the As=O group and the nitrate (B79036) moiety. doi.org The study of lanthanide complexes, like [Yb(QtBu)₃(TPAO)], shows the ytterbium ion coordinated to seven oxygen atoms, one of which is from the this compound ligand. mdpi.com

Determination of Crystal Structures and Bond Geometries

The crystal structure of this compound monohydrate has been determined from three-dimensional photographic data, revealing a monoclinic system with the space group P2₁/c. sci-hub.se The unit cell dimensions are a = 11.14 Å, b = 16.65 Å, and c = 11.41 Å, with β = 130.7°. sci-hub.se The As=O bond length was determined to be 1.644 Å, and the average As-C bond length is 1.907 Å. sci-hub.se The C-As-C and C-As-O bond angles are approximately 108.0° and 110.9°, respectively. sci-hub.se

In coordination complexes, the geometry around the central atom is significantly influenced by the ligation of this compound. For instance, in triorganotin and triorganolead chloride adducts, the geometry at the tin or lead atom approaches a trigonal bipyramid, with the three aryl rings in the equatorial positions and the chlorine and oxygen atoms in the axial positions. researchgate.net The coordination geometry of the arsenic atom in these complexes remains essentially tetrahedral. researchgate.net In an unsymmetrical oxo-bridged diiron(III) complex, one iron atom is pentacoordinated by four this compound ligands and a μ-oxo ligand. researchgate.nettandfonline.com

The following table summarizes key crystallographic data for this compound and some of its complexes.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)As=O Bond Length (Å)Ref.
Ph₃AsO·H₂OMonoclinicP2₁/c11.1416.6511.41130.71.644 sci-hub.se
[Ph₃SnCl(OAsPh₃)]MonoclinicP2₁/n18.23518.20318.91794.07- researchgate.net
[Ph₃PbCl(OAsPh₃)]MonoclinicP2₁/n18.33618.31618.81094.25- researchgate.net
[Fe₂O(OAsPh₃)₄Cl₃][FeCl₄]·CH₃CNMonoclinicP2₁/c13.7721.5025.6290.22- researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for studying the bonding and reactivity of this compound.

Infrared (IR) Spectroscopy: Analysis of As=O Stretching Modes

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the As=O stretching vibration (ν(As=O)). In the free ligand, this band appears around 880 cm⁻¹. scispace.com The frequency of this band is sensitive to the coordination environment of the oxygen atom. When this compound acts as a ligand in a metal complex, the As=O bond is weakened due to the donation of electron density from the oxygen to the metal. This results in a shift of the ν(As=O) band to a lower frequency (wavenumber).

For example, in nickel(II) complexes such as [NiCl₂(Ph₃AsO)₂] and [NiI₂(Ph₃AsO)₂], the ν(As=O) frequencies are observed at 845 cm⁻¹ and 862 cm⁻¹, respectively, representing a shift of about 20-35 cm⁻¹ compared to the free ligand. researchgate.net This shift is a clear indication of coordination through the oxygen atom. The magnitude of the shift can provide qualitative information about the strength of the metal-oxygen bond. The infrared spectra of normal and ¹⁸O-labelled this compound have been studied to confirm the assignment of the As=O stretching vibration. rsc.org

The table below shows the As=O stretching frequencies for this compound and some of its complexes.

Compoundν(As=O) (cm⁻¹)Δν(As=O) (cm⁻¹)Ref.
This compound~881- scispace.com
[NiCl₂(Ph₃AsO)₂]845~36 researchgate.net
[NiI₂(Ph₃AsO)₂]862~19 researchgate.net
[Fe₂O(OAsPh₃)₄Br₃][FeBr₄]·CH₃CN-- researchgate.nettandfonline.com

Monitoring of Reaction Progress via IR Spectra

Infrared spectroscopy is a valuable technique for monitoring the progress of reactions involving this compound. youtube.comclairet.co.uk For instance, in oxidation reactions where triphenylarsine is oxidized to this compound, the disappearance of the characteristic bands of the reactant and the appearance of the strong ν(As=O) band of the product can be monitored over time. researchgate.net This allows for the determination of reaction kinetics and the identification of intermediates.

For example, the oxidation of triphenylarsine with dioxygen in the presence of iron compounds can be followed by observing the growth of the ν(As=O) band. tandfonline.com Similarly, in complexation reactions, the shift in the ν(As=O) frequency upon coordination can be used to follow the formation of the complex. researchgate.net The use of in-situ IR spectroscopy, such as with an ATR (Attenuated Total Reflectance) probe, allows for real-time monitoring of reactions in solution. clairet.co.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the electronic environment of the nuclei in a molecule. While ¹H and ¹³C NMR are standard techniques for characterizing organic ligands, other nuclei can also be probed.

For this compound, ¹H NMR spectra show characteristic signals for the phenyl protons. nih.govchemicalbook.com In a competition experiment involving triphenylphosphine (B44618) oxide (Ph₃PO) and this compound as hydrogen-bond acceptors for hydrogen peroxide, ³¹P NMR was used. acs.org The ³¹P NMR chemical shift of the [Ph₃PO·H₂O₂]₂·H₂O₂ adduct differs from that of free Ph₃PO. acs.org Upon addition of this compound, the ³¹P signal shifts back to the value of free Ph₃PO, indicating that this compound preferentially forms hydrogen bonds with hydrogen peroxide due to its higher basicity. acs.org

In studies of organogallium peroxide reactions, ¹H and ³¹P NMR were used to characterize the products formed from the oxidation of phosphines and triphenylarsine. rice.edu The ¹H NMR spectra of the resulting complexes were consistent with the formation of Lewis acid-base adducts. rice.edu The investigation of hydrogen bonding between this compound and hydrogen peroxide or gem-dihydroperoxides in solution was also conducted using ¹H NMR spectroscopy. acs.org The hydroperoxy ¹H NMR resonance shifts significantly downfield upon adduct formation, confirming the interaction in solution. acs.org

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of the absorbing atom. It is particularly valuable for studying the coordination environment of arsenic in this compound complexes. scispace.comresearchgate.netnih.gov

X-ray Absorption Fine Structure (XAFS) studies, encompassing both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), have been conducted on metal complexes incorporating this compound. scispace.comresearchgate.netresearchgate.net For example, studies on copper(II) complexes of the type [Cu(Ph₃AsO)₂X₂] (where X = Cl or Br) have utilized XAFS to probe the environment around both the copper and arsenic centers. scispace.comresearchgate.net The EXAFS region provides quantitative information on bond lengths and coordination numbers. For instance, analysis of As K-edge EXAFS for trimethylarsine (B50810) oxide bound to a molybdenum center yielded precise As=O and As-C bond lengths of 1.70 Å and 1.91 Å, respectively. nih.gov

The position of the X-ray absorption edge (the edge shift) is sensitive to the oxidation state and chemical environment of the absorbing atom. ornl.govuu.nl In studies of [Cu(Ph₃AsO)₂X₂] complexes, the arsenic K-edge shifts upon coordination to the copper center. scispace.com A significant decrease in the edge shift of arsenic is observed when this compound forms a complex, compared to the free ligand. scispace.com This shift indicates a change in the electronic charge on the arsenic atom. Analysis of the phase parameters derived from the EXAFS data further reveals that the coordination environment around the central absorbing atom significantly influences the backscattering phase shifts. scispace.comresearchgate.net

XAS is a direct probe of electron density and bonding. The decrease in the arsenic K-edge shift upon complexation suggests a drift of electron density. scispace.com This can be attributed to two potential effects: (i) the drift of electron density from copper's dπ-orbitals to oxygen's 2pπ-orbitals, which then displaces oxygen 2pπ-electrons toward arsenic's empty dπ-orbitals, and/or (ii) a drift of π-electron density from the benzene (B151609) rings toward the arsenic atom. scispace.com The former effect would lead to a strengthening of the As-O bond. scispace.com Comparative studies have shown that this compound acts as a better σ-donor than its counterpart, triphenylphosphine oxide. scispace.comresearchgate.netresearchgate.net

Table 2: Arsenic K-edge X-ray Absorption Parameters for this compound and its Copper(II) Complexes

Compound Edge Position (eV) Chemical Shift (eV)
This compound (Ph₃AsO) 11872.5 5.4
[Cu(Ph₃AsO)₂Cl₂] 11870.6 3.5
[Cu(Ph₃AsO)₂Br₂] 11870.4 3.3

Data sourced from X-ray K-absorption fine structure studies on some copper(II) complexes. scispace.com

UV-Visible and Photophysical Spectroscopy

UV-Vis Absorption Characteristics in Kinetic Studies

Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable technique for monitoring the kinetics of chemical reactions involving this compound and its precursors. By measuring the change in absorbance of a specific chromophore over time, the rate of a reaction can be determined.

In studies of the oxidation of triphenyl derivatives of Group V elements, including triphenylarsine, UV-Vis spectrophotometry is employed to follow the reaction progress. For instance, in the oxidation of triphenylstibine, a related organometallic compound, the rate of reaction was determined by monitoring the disappearance of its characteristic UV absorption at a wavelength (λ_max) of 255 nm. cdnsciencepub.com Similarly, the formation of the product, this compound, from the oxidation of triphenylarsine can be confirmed by its UV absorption characteristics, which can be compared against an authentic sample of the oxide. cdnsciencepub.com

The technique is also applied to investigate reactions where triphenylarsine acts as a catalyst. Kinetic and mechanistic studies of reactions between dimethyl acetylenedicarboxylate (B1228247) (DMAD) and 1,3-dicarbonyl compounds have been conducted using conventional UV-Vis spectrophotometry with triphenylarsine (TPA) serving as the catalyst. researchgate.net In other complex reactions, such as the oxygen atom transfer from picoline oxide to triphenylarsine catalyzed by a rhenium complex, UV-Vis spectroscopy is used to monitor the decrease in the absorbance of the picoline oxide at 308 nm. scribd.com These kinetic investigations allow for the determination of reaction rates and provide insights into the reaction mechanism under various conditions. sapub.org

Fluorescence and Luminescence Properties of Complexes (e.g., Lanthanides)

This compound is a significant ligand in the design of highly luminescent lanthanide complexes due to its ability to sensitize the metal ion's emission effectively. This process, often called the "antenna effect," involves the organic ligand absorbing UV light and transferring the excitation energy to the central lanthanide ion, which then emits light with its characteristic narrow emission bands. researchgate.netmdpi.com

The introduction of this compound as an ancillary ligand in lanthanide complexes can lead to a dramatic enhancement of the photosensitized energy transfer efficiency. A notable example is a Europium(III) complex incorporating this compound, which exhibited a photosensitized energy-transfer efficiency 7.9 times higher than its triphenylphosphine oxide counterpart. acs.orgnih.gov This significant improvement is largely attributed to the "heavy-atom effect" of arsenic, which promotes intersystem crossing in the ligand, thereby facilitating more efficient energy transfer to the Eu³⁺ ion. mdpi.comacs.org

In complexes with other lanthanides, such as Ytterbium(III), this compound also plays a crucial role. Yb³⁺ complexes are of interest for their near-infrared (NIR) emission around 980 nm. mdpi.com The inclusion of this compound as an ancillary ligand, alongside a primary β-diketone ligand, can increase the luminescence efficiency up to 20-fold. mdpi.com Spectroscopic analysis of these complexes reveals that the ligand's own fluorescence or phosphorescence is effectively quenched, which indicates an efficient transfer of electronic excitation energy from the ligand to the Yb³⁺ ion. mdpi.com Studies on various lanthanide nitrate complexes with this compound show that the resulting compounds exhibit sensitized lanthanide emission, although the intensity can vary depending on the specific lanthanide ion. researchgate.net

Triboluminescence Phenomena in Solid-State Complexes

Triboluminescence is the emission of light generated when a material is subjected to mechanical stress, such as grinding, rubbing, or crushing. researchgate.netmdpi.com This phenomenon has been observed in certain solid-state complexes containing this compound.

Specifically, tetrahedral complexes of manganese(II) with this compound as a ligand have been noted for their triboluminescent properties. acs.orgfrontiersin.org The related manganese(II) complex with triphenylphosphine oxide, [Mn(Ph₃PO)₂Br₂], also exhibits strong triboluminescence that can be observed by the naked eye in daylight when the crystals are crushed. mdpi.comacs.org The light emission arises from the mechanical breaking of crystal structures, which can lead to charge separation and subsequent recombination that excites the luminescent center, in this case, the manganese(II) ion. researchgate.net The phenomenon is often linked to the crystal structure, and its intensity can be a key characteristic of these materials. mdpi.com The study of such complexes provides insight into the relationship between molecular structure, crystal packing, and mechanoluminescent properties. researchgate.netmdpi.com

Mass Spectrometry (e.g., ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for the analysis of coordination complexes and organometallic compounds like those involving this compound. nih.gov

In ESI-MS, a solution of the analyte is passed through a charged capillary, creating an aerosol of charged droplets. As the solvent evaporates, the analyte molecules become charged ions, typically by protonation to form [M+H]⁺ ions, which are then analyzed by the mass spectrometer. nih.gov

While specific ESI-MS data for this compound is not detailed in the provided search results, the analysis of its close analog, triphenylphosphine oxide, provides a clear example of the expected results. In positive ion mode ESI-MS, triphenylphosphine oxide (C₁₈H₁₅OP, exact mass: 278.0861) is readily detected as the protonated molecule [M+H]⁺ at an m/z of 279.0933. ufz.de Further analysis using tandem mass spectrometry (MS/MS) involves fragmenting this precursor ion to produce a characteristic pattern of product ions, which aids in structural confirmation. ufz.demassbank.eu

For a this compound complex, such as [Dy(NO₃)₃(EtOH)(Ph₃AsO)₂], ESI-MS would be used to confirm the composition of the complex by identifying the m/z of the intact complex ion or its characteristic fragments. frontiersin.org The technique is invaluable for verifying the successful synthesis and structural integrity of new coordination compounds.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has been widely applied to study molecules like triphenylarsine (B46628) oxide, providing detailed information on their geometry and energetic properties.

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. youtube.com For triphenylarsine oxide, DFT calculations are used to determine key structural parameters such as bond lengths and angles in its ground state. nih.gov The process involves iteratively solving the DFT equations to minimize the energy with respect to both the electron density and the geometric coordinates of the atoms. youtube.com While specific optimized geometry values for this compound are highly dependent on the chosen functional and basis set, theoretical studies on analogous pnictogen oxides provide representative data. For instance, in a related mesityl-substituted stibine (B1205547) oxide, the Sb-O bond length was computationally optimized, and this value was compared with its protonated form, showing an expected bond elongation upon protonation. escholarship.org

The electronic structure analysis of this compound focuses on the distribution and energies of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in determining the molecule's chemical reactivity and electronic properties. rsc.org Theoretical studies on related systems, such as Yb³⁺ complexes with this compound as an ancillary ligand, have been performed to understand and enhance luminescence efficiency, which is intrinsically linked to the electronic structure. mdpi.com

Table 1: Representative Optimized Geometrical Parameters for Pnictogen Oxides (Note: This table is illustrative, based on general findings for pnictogen oxides. Exact values for this compound depend on the specific computational method.)

Parameter Typical Value Range
As=O Bond Length ~1.65 - 1.70 Å
As-C Bond Length ~1.90 - 1.95 Å
C-As-C Bond Angle ~105° - 109°

Isodesmic reactions are hypothetical reactions in which the number of bonds of each formal type is conserved on both the reactant and product sides. uni-rostock.de This property allows for a high degree of error cancellation, making them a valuable tool for accurately calculating thermochemical properties like enthalpies of formation and reaction enthalpies using computational methods. uni-rostock.deresearchgate.net

Theoretical calculations have been employed to determine the gas-phase proton affinities (PA) and isodesmic reaction free energies for a series of pnictine oxides. researchgate.net The proton affinity is a measure of the Brønsted basicity of a molecule in the gas phase. scm.com Computational studies consistently show that the proton affinity increases as the pnictogen atom gets heavier (P < As < Sb). researchgate.netrsc.org This trend is consistent with the increased donor capacity of the heavier pnictine oxides. researchgate.netrsc.org

Table 2: Calculated Gas-Phase Proton Affinities (PA) for Pnictine Oxides (Data sourced from theoretical calculations at the PBE0/def2-TZVPP level of theory)

Compound Proton Affinity (kcal/mol) Reference
Dipp₃PO 239.5 researchgate.net
Dipp₃AsO 242.7 researchgate.net
Dipp₃SbO 248.8 researchgate.net

(Dipp = diisopropylphenyl)

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a method to partition the electron density of a molecule into atomic basins, allowing for a rigorous definition of atoms and chemical bonds. rsc.org Analysis of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at bond critical points (BCPs) gives insight into the nature of chemical interactions. acs.org

For interactions like the pnictogen-oxygen bond, QTAIM can characterize its covalent and electrostatic nature. Key topological parameters at the BCP include the electron density (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), the local potential energy density (V(r)), and the local kinetic energy density (G(r)). acs.org The sign of ∇²ρ(r) distinguishes between shared-shell (covalent, ∇²ρ(r) < 0) and closed-shell (ionic, hydrogen bonds, ∇²ρ(r) > 0) interactions. acs.org In a study on triphenylphosphine (B44618) oxide (TPPO), a close analogue, the O–H···O interactions in its cocrystals were analyzed using QTAIM, revealing their noncovalent nature. acs.org Similar analyses on this compound would elucidate the precise characteristics of the As=O bond.

Table 3: Illustrative QTAIM Topological Parameters for Noncovalent Interactions (Based on data for TPPO cocrystals, illustrating the type of data obtained from QTAIM analysis)

Parameter Description Typical Value Range (a.u.)
ρ(r) Electron density at BCP 0.01 - 0.05
∇²ρ(r) Laplacian of electron density > 0 (for noncovalent bonds)
V(r) Potential energy density < 0
G(r) Kinetic energy density > 0

Theoretical Studies on Pnictogen-Oxygen Bonding

The nature of the bond between the pnictogen atom (P, As, Sb) and oxygen in pnictine oxides is a subject of significant theoretical interest. It is a highly polarized bond, often depicted as Pn⁺–O⁻ or Pn=O. rsc.orgresearchgate.net

Modern computational studies have refined the understanding of the pnictogen-oxygen bond. The historical view involving d-orbital participation from the pnictogen atom is now considered less significant. rsc.org Instead, the bonding is better described by the delocalization of electron density from the oxygen-centered lone pairs into the antibonding sigma orbitals (σ*) of the pnictogen-carbon (Pn–C) bonds. researchgate.netrsc.org

A key finding from theoretical investigations is that as the pnictogen atom becomes heavier (i.e., moving from P to As to Sb), this delocalization of electron density is attenuated. researchgate.netrsc.orgresearchgate.net The reduced back-bonding from the oxygen lone pairs into the As–C σ* orbitals (compared to P–C σ* orbitals) destabilizes the oxygen lone pairs. researchgate.netrsc.org

The attenuation of electron density delocalization has a direct and significant impact on the chemical properties of this compound, particularly its basicity and donor strength. researchgate.netrsc.org The destabilization of the oxygen-centered lone pairs makes them more available for donation to a proton or a Lewis acid. rsc.org

This results in a marked increase in Brønsted basicity and donor capacity moving down the group from phosphine (B1218219) oxides to arsine oxides and stibine oxides. researchgate.netrsc.orgresearchgate.net This trend is confirmed by both theoretical calculations of proton affinities and experimental pKaH values. researchgate.netrsc.org For example, the pKaH of this compound (0.99 in water) is significantly higher than that of triphenylphosphine oxide (-2.10 in water), indicating it is a stronger base. rsc.orgacs.org The higher dipole moment of Ph₃AsO (5.51 D) compared to Ph₃PO (4.51 D) also reflects the more polarized nature and higher electron density on the oxygen atom in the arsine oxide, contributing to its enhanced donor capacity. acs.org

Table 4: Comparison of Basicity and Dipole Moment for Ph₃PO and Ph₃AsO

Compound pKₐH (in H₂O) Dipole Moment (D) Reference
Triphenylphosphine oxide -2.10 4.51 rsc.orgacs.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions involving this compound. Through the use of quantum mechanical calculations, chemists can visualize transition states, calculate activation energies, and understand the electronic factors that govern reaction pathways. These theoretical investigations provide insights that are often difficult or impossible to obtain through experimental means alone.

A significant area of study has been the role of triphenylarsine in oxygen and sulfur atom transfer reactions, where it is converted to this compound. For instance, computational studies on rhenium-catalyzed oxygen atom transfer from pyridine (B92270) oxides to triphenylarsine have been conducted to understand catalyst reactivity. nih.gov Similarly, the mechanism of oxidation of triphenylarsine by peroxodiphosphate has been proposed based on kinetic and computational evidence, highlighting a bimolecular nucleophilic displacement pathway. cscm-congress.org

In rhenium-catalyzed desulfurization reactions of thiiranes, where triphenylarsine acts as the oxygen acceptor, computational studies have been crucial in explaining the kinetic preference for sulfur atom transfer over oxygen atom transfer. researchgate.net These studies involve the calculation of thermodynamic parameters and the characterization of intermediates and transition states in the catalytic cycle.

Below is a table summarizing key findings from computational studies on reaction mechanisms involving the formation of this compound.

Table 1: Computational Data for Reaction Mechanism Elucidation

Reaction System Computational Method Key Findings Reference
Rhenium-catalyzed desulfurization of cyclohexene (B86901) sulfide (B99878) with triphenylarsine DFT Calculation of activation parameters: ΔH‡ = 10.0 ± 0.9 kcal mol⁻¹, ΔS‡ = -21 ± 3 cal K⁻¹ mol⁻¹. The reaction is independent of arsine concentration, indicating it enters the cycle after the rate-determining step. researchgate.net
Rhenium-catalyzed oxygen atom transfer from pyridine oxides to triphenylarsine DFT The study provided insights into the catalyst's reactivity and the mechanism of oxygen transfer. nih.gov
Oxidation of triphenylarsine by peroxodiphosphate Kinetic Modeling The proposed mechanism involves a bimolecular nucleophilic displacement of the substrate on the peroxo ion. The relative rate order was found to be Ph₃P > Ph₃Sb > Ph₃As. cscm-congress.org
Rhenium-catalyzed sulfur vs. oxygen atom transfer DFT Calculations of gas-phase Re=S and Re=O bond strengths in a model intermediate were 84 and 118 kcal mol⁻¹, respectively, helping to explain the kinetic preference for sulfur transfer. researchgate.net

Predictive Modeling of Chemical Reactivity and Selectivity

Predictive modeling, encompassing both traditional computational chemistry and modern machine learning approaches, is increasingly applied to forecast the chemical reactivity and selectivity of compounds like this compound. These models aim to predict how a molecule will behave under various conditions, guiding experimental design and accelerating discovery.

While specific, large-scale machine learning models exclusively for this compound are not widely documented, the principles of predictive modeling are regularly applied to understand its behavior. For example, Density Functional Theory (DFT) calculations are used to predict the outcomes of reactions where this compound is a potential product or catalyst. These quantum chemical models can forecast reaction barriers and thermodynamic stabilities, thereby predicting the selectivity of a reaction. escholarship.orgmdpi.com

Computational studies have explored the reactivity of this compound in various contexts. For instance, its role as a catalyst in the reaction between isocyanates and carbonyl compounds has been investigated, shedding light on its catalytic activity. nih.gov Furthermore, its involvement in a Lanthanum-BINOL complex for asymmetric epoxidation highlights its function in stereoselective transformations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models, a type of predictive model, have been applied to organoarsenic compounds, including this compound, primarily in the context of predicting their toxicity. researchgate.net These models correlate structural or physicochemical properties of molecules with their biological or environmental effects.

The table below presents examples of how predictive modeling has been used to understand the reactivity and selectivity of this compound.

Table 2: Predictive Modeling of this compound Reactivity and Selectivity

Modeling Approach Application Predicted Property Key Insights Reference
DFT Calculations Asymmetric Epoxidation Catalyst Structure and Reactivity The structure of a La-BINOL-triphenylarsine oxide complex was determined, clarifying its role as an asymmetric catalyst. nih.gov
QSAR Modeling Environmental Toxicity EC50 values Predicted the toxicity of this compound to various organisms, which was then compared to experimental data. researchgate.net
Kinetic and Computational Modeling Catalysis Reaction Mechanism Elucidated the catalytic role of this compound in the reaction of isocyanates with carbonyl compounds to form Schiff's bases. nih.gov
DFT Calculations Deoxygenation Reactions Reaction Feasibility Investigated the deoxygenation of this compound with triflic anhydride, a key step in accessing reactive phosphorus reagents. thieme-connect.com

Biological Activity and Toxicological Research

General Biological Activity and Toxicity Profile

Triphenylarsine (B46628) oxide is classified as a toxic agent. smolecule.com It is considered toxic if swallowed, inhaled, or absorbed through the skin. haz-map.comnih.gov The compound's toxicity is a subject of biological research aimed at understanding the broader effects of arsenic on living organisms. smolecule.com Ingestion of related organic arsenic compounds has been shown to cause symptoms such as diarrhea and kidney damage in animal studies. haz-map.comnih.gov Degradation products of certain arsenical chemical warfare agents, which can include triphenylarsine oxide, may be more toxic than inorganic arsenic. nih.gov

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral)Toxic if swallowed. smolecule.comnih.gov
Acute Toxicity (Inhalation)Toxic if inhaled. smolecule.comnih.gov
Hazardous to the Aquatic Environment (Acute)Very toxic to aquatic life. smolecule.comnih.gov
Hazardous to the Aquatic Environment (Chronic)Very toxic to aquatic life with long lasting effects. smolecule.comnih.gov

Exposure to this compound can lead to irritation. haz-map.comnih.gov Its toxicological profile includes irritant properties that can affect the skin and respiratory systems. smolecule.com While detailed studies on its irritant effects are limited, it is generally handled with caution due to these properties.

There is limited evidence regarding the carcinogenicity of this compound. smolecule.comhaz-map.comnih.gov While arsenic itself is a known human carcinogen, the carcinogenic potential of specific organic arsenic compounds like this compound is not as well-established. cdc.gov Regulatory bodies have not uniformly classified it as a carcinogen based on available data. fishersci.com

Cellular and Molecular Interactions

The toxicity of this compound at the cellular level is understood through its interactions with various biological molecules and the general mechanisms of arsenic toxicity.

This compound is known to interact with biological molecules, a characteristic that underpins its use in research to understand the mechanisms of arsenic toxicity. smolecule.com It functions as a strong hydrogen-bond acceptor, readily forming cocrystals with molecules like hydrogen peroxide. nih.govacs.org This ability to form complexes extends to metal ions, and these interactions are significant for understanding its chemical behavior and potential biological implications. smolecule.com For instance, iron complexes of this compound have demonstrated antimicrobial activities. chemicalpapers.com

In metabolic studies, this compound exhibits unique behavior. When tested in vitro with cod liver S9 fractions, it was the only phenylarsenic compound among those tested that did not form a glutathione (B108866) conjugate or a methylated metabolite, suggesting a distinct biotransformation pathway. nih.gov However, hydroxylated metabolites were detected. nih.gov Coordination complexes of this compound with triphenyltin (B1233371) coumarin-3-carboxylate have shown high in vitro cytotoxicity against certain cancer cell lines. nih.gov

The cellular toxicity of arsenic compounds, including by extension this compound, is multifaceted. Exposure to arsenic can lead to its absorption and delivery to target organs, where it exerts toxic effects through various means. researchgate.net These mechanisms include the induction of chromosomal abnormalities, modification of cell proliferation, changes in gene expression, and alterations in DNA repair processes. researchgate.net

A primary mechanism of arsenic's toxicity is the induction of oxidative stress. researchgate.net Arsenic can increase the generation of reactive oxygen species (ROS), leading to lipid peroxidation and cellular damage in tissues like the liver and kidneys. nih.gov

Arsenic is also known to inhibit a vast number of enzymes, potentially up to 200, which are critical for cellular energy pathways and DNA synthesis and repair. researchgate.netnih.gov Trivalent arsenic compounds are particularly potent in disrupting enzymes that contain sulfhydryl groups. cdc.gov This can inhibit critical metabolic pathways such as the tricarboxylic acid (TCA) cycle. cdc.gov Furthermore, pentavalent arsenic can substitute for phosphorus in biochemical reactions, leading to the rapid hydrolysis of high-energy bonds in molecules like ATP and thus interfering with cellular respiration. cdc.gov


Antimicrobial Properties

The antimicrobial potential of this compound, particularly when incorporated into metal complexes, has been a subject of investigation.

Research has explored the antimicrobial activities of iron complexes derived from this compound. chemicalpapers.com The synthesis of complexes with the general composition [(Fe₂III O)(OAsPh₃)₄X₃][(FeIIIX₄)]·S (where X is Cl or Br, and S is CH₃CN) has been described. chemicalpapers.com These complexes, along with those of triphenylphosphine (B44618) oxide, have been evaluated for their effectiveness against various microbes. chemicalpapers.com The formation of metal complexes is a strategy explored to enhance the biological activity of ligands, and in the case of this compound, this leads to compounds with potential antibacterial properties. scispace.com The chelation theory suggests that such complexation can enhance the inhibitory activity of the parent ligand. scispace.com

When comparing the antimicrobial efficacy of metal complexes, those derived from this compound have been evaluated against several pathogenic bacteria. Studies indicate that triphenylphosphine oxide complexes are generally more effective antimicrobials than the corresponding this compound complexes. chemicalpapers.com The activity of such metal complexes often varies depending on the bacterial species, with a notable difference in efficacy between Gram-positive and Gram-negative bacteria. scispace.com This difference is often attributed to the distinct cell wall structures of these bacterial types. scispace.com For instance, in studies of other related metal complexes, greater activity is often observed against Gram-positive bacteria like S. aureus and S. pyogenes compared to Gram-negative bacteria such as E. coli and P. aeruginosa. thaiscience.info

Table 1: Comparative Antibacterial Activity of Metal Complexes
Complex TypeGeneral EfficacyTarget Bacteria Examples
This compound Iron ComplexesAntimicrobially active, but generally less effective than triphenylphosphine oxide analogues. chemicalpapers.comTested against various microbes. chemicalpapers.com
Other Transition Metal Complexes (for comparison)Activity varies; often more effective against Gram-positive than Gram-negative bacteria. scispace.comS. aureus, S. pyogenes (Gram-positive), E. coli, P. aeruginosa (Gram-negative). thaiscience.info

Bioaccumulation and Oxidative Stress Studies

The environmental impact of this compound is significantly linked to its ability to accumulate in organisms and induce physiological stress.

This compound has been shown to bioaccumulate in marine life. helsinki.fi Studies on the model fish species Danio rerio (zebrafish) revealed that TPAO, a degradation product of triphenylarsine (TPA), accumulates in muscle tissues. nih.gov Following a 28-day exposure to TPA, the accumulation rate for TPAO was significantly higher than for its parent compound. nih.gov Research on hagfish (Myxine glutinosa) from chemical munitions dumping areas further supports these findings, with TPAO being detected in both muscle and liver tissues, indicating that these chemicals are prone to bioaccumulation. helsinki.fi

Table 2: Bioaccumulation of this compound (TPAO) in Zebrafish (Danio rerio) Muscle Tissue
OrganismCompoundExposure DurationAccumulation Rate (per µg/L of TPA in water)
Danio rerio (Zebrafish)This compound (TPAO)28 days9.1 µg/g (dry weight). nih.gov

Chronic exposure to the parent compound, triphenylarsine, and by extension its degradation product TPAO, induces oxidative stress in fish. nih.gov This condition arises from an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products. researchgate.net In zebrafish, chronic exposure led to oxidative stress in the gills, which was evidenced by altered mRNA expression and increased enzymatic activity of proteins related to detoxification. nih.gov Gills are particularly vulnerable to oxidative damage due to their high metabolic rate and constant contact with the external environment. researchgate.net The induction of oxidative stress in fish can have broader ecological consequences, as stressed populations may contribute less to ecosystem functions like nutrient cycling. researchgate.net

Table 3: Indicators of Oxidative Stress in Fish Gills from Exposure to Triphenylarsine (TPA)
OrganismAffected TissueObserved Effects
Danio rerio (Zebrafish)GillsAltered mRNA expression of detoxification-related proteins. nih.gov
Danio rerio (Zebrafish)GillsElevated enzymatic activity of detoxification-related proteins. nih.gov

Modulation of Detoxification-Related Protein Expression and Activity

Research into the specific effects of this compound on the expression and activity of detoxification-related proteins is an emerging field. While direct, comprehensive studies are limited, available evidence suggests that this organoarsenic compound can influence key players in cellular defense mechanisms, including Glutathione S-transferases (GSTs) and ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP1).

Studies on aquatic organisms have provided initial insights into the biological impact of this compound. For instance, while this compound did not exhibit acute toxicity to Danio rerio embryos at its maximum solubility, it was observed to alter the transcription of antioxidant-related genes. researchgate.net This finding points towards a subtle but significant interaction with the cellular stress response and detoxification pathways. The alteration of gene transcription is a primary mechanism for modulating the levels of functional proteins, including detoxification enzymes.

The broader family of organoarsenic compounds, to which this compound belongs, has been shown to interact with detoxification systems. The metabolism and excretion of arsenic compounds are often dependent on conjugation with glutathione (GSH), a process that can be catalyzed by GSTs. The resulting arsenic-glutathione conjugates are then transported out of the cell by ABC transporters such as MRP1 and MRP2. helsinki.fi This established pathway suggests that the presence of this compound could influence the expression and activity of both GSTs and MRPs as the cell attempts to metabolize and eliminate the xenobiotic.

Furthermore, the parent compound, triphenylarsine, has been found to inhibit the transcriptional activity of nuclear receptors like RXR and PPARγ. jst.go.jp These nuclear receptors are known to regulate the expression of a wide array of genes, including those involved in drug metabolism and detoxification. Although this research focused on triphenylarsine, it raises the possibility that its oxidized form, this compound, may have similar or related effects on these regulatory pathways, thereby indirectly modulating the expression of detoxification proteins.

While specific data on the direct upregulation or downregulation of GST, P-glycoprotein, and MRP1 by this compound is not yet available, the existing toxicological data for related compounds provides a framework for anticipated interactions. The observed alteration of antioxidant-related gene transcription is a key indicator of its potential to modulate these critical cellular defense systems. researchgate.net

Research Findings on Detoxification-Related Protein Modulation by this compound and Related Compounds

CompoundOrganism/SystemObserved EffectImplication for Detoxification
This compound Danio rerio embryosAltered transcription of antioxidant-related genes. researchgate.netSuggests an influence on the expression of detoxification enzymes and related stress-response proteins.
Arsenic-based chemicals GeneralBiliary excretion of arsenic-GSH metabolites is dependent on MRP2. helsinki.fiImplies a functional interaction with ABC transporters for elimination.
Triphenylarsine Cell-based assaysInhibits transcriptional activity of RXR and PPARγ nuclear receptors. jst.go.jpIndicates a potential for indirect regulation of detoxification gene expression.

Emerging Applications and Materials Science

Precursor in Organometallic Synthesis

Triphenylarsine (B46628) oxide serves as a valuable precursor and ligand in the creation of a variety of organometallic compounds. smolecule.com Its ability to coordinate to metal centers through the oxygen atom, and in some cases the arsenic atom, allows for the formation of stable complexes with distinct properties. smolecule.comthieme-connect.de This function is crucial in both the direct synthesis of catalysts and the stabilization of otherwise transient chemical species.

A significant application of triphenylarsine oxide is in the synthesis of transition metal complexes that function as catalysts in various organic reactions. smolecule.com By acting as a ligand, it helps to form stable and catalytically active metal centers. thieme-connect.de These complexes are valued for their specific reactivity and selectivity in transformations such as coupling reactions. smolecule.comresearchgate.net

Research has demonstrated the synthesis of several transition metal catalysts utilizing this compound. For instance, it is involved in the formation of novel unsymmetrical oxo-bridged diiron(III) complexes from the oxidation of triphenylarsine in the presence of iron compounds. researchgate.net Additionally, triphenylarsine-stabilized palladium complexes have been synthesized and shown to be effective catalysts in Sonogashira coupling reactions. researchgate.net The deoxygenation of this compound is also a process catalyzed by transition metal complexes like methylrhenium trioxide (MTO). scispace.com

This compound plays a critical role in stabilizing highly reactive organometallic intermediates that might otherwise decompose. smolecule.com Its Lewis acidic character is a key factor in this stabilizing effect. smolecule.com By coordinating to a metal center, the this compound ligand can electronically and sterically shield the reactive site, allowing for its isolation or participation in subsequent reaction steps.

This stabilizing capability has been demonstrated in the synthesis of tri-heteroleptic N-heterocyclic carbene (NHC)–Pd‒allyl complexes, where triphenylarsine acts as a stabilizing ligand for the palladium center. researchgate.net The resulting complexes are air-stable, which is a significant advantage for their use as catalysts in organic synthesis. researchgate.net The ability of this compound to form stable coordination complexes prevents the degradation of these valuable intermediates. smolecule.com

Flame Retardant Properties

The molecular structure of this compound, which contains both arsenic and aromatic phenyl groups, confers inherent flame retardant properties. smolecule.com While its application in this area is noted to be somewhat limited, the principle is rooted in the mechanisms by which organophosphorus compounds, such as the analogous triphenylphosphine (B44618) oxide (TPPO), function as flame retardants. smolecule.comnist.gov

Research into related systems provides insight into the potential mechanism. For a vapor-phase retardant to be effective, it generally needs to be released into the gas phase at temperatures concurrent with the thermal decomposition of the polymer, where it can interrupt the combustion cycle. nist.gov Studies on TPPO have shown that its effectiveness can be enhanced by forming complexes that increase its retention in the polymer melt to higher temperatures, closer to the polymer's decomposition point. nist.gov This suggests that the efficacy of this compound as a flame retardant could potentially be improved through similar strategies of chemical modification or complexation to control its volatility.

Future Research Directions

Development of More Sustainable and Greener Synthesis Routes

The conventional synthesis of triphenylarsine (B46628) oxide often involves the oxidation of triphenylarsine. nih.gov This process can require metal reagents and sometimes harsh reaction conditions, such as high temperatures and solvents with high boiling points. nih.gov Future research will prioritize the development of more environmentally friendly and sustainable synthetic methodologies.

Exploration of Novel Catalytic Transformations and Enantioselective Processes

Triphenylarsine oxide and its derivatives have already demonstrated utility as catalysts and ligands in various organic reactions. smolecule.comsmolecule.com Future research will delve deeper into uncovering new catalytic applications and advancing the field of enantioselective synthesis.

Novel Catalytic Transformations: Researchers are expected to explore the potential of this compound and its complexes in catalyzing a wider range of organic transformations beyond known applications like aldol (B89426) condensations and epoxidations. smolecule.com This could include its use in C-H activation, cross-coupling reactions, and other complex bond-forming reactions that are fundamental to modern organic synthesis. smolecule.comresearchgate.net The unique electronic and steric properties of the this compound ligand can be tuned to achieve novel reactivity and selectivity.

Enantioselective Processes: A significant challenge and opportunity lies in the development of chiral arsenic-containing catalysts for asymmetric synthesis. The creation of enantioenriched molecules is crucial for the pharmaceutical and fine chemical industries. Future work will likely involve the design and synthesis of chiral analogues of this compound to be used as ligands in metal-catalyzed enantioselective reactions. acs.orgresearchgate.net The development of such catalytic systems could provide new and efficient routes to valuable chiral compounds. researchgate.net

Deeper Understanding of Biological Mechanisms for Potential Therapeutic or Diagnostic Applications

The biological activity of organoarsenic compounds, including their toxicity, is well-documented. t3db.canih.gov However, a more profound understanding of the specific molecular mechanisms of this compound's interaction with biological systems could unlock its potential in therapeutic or diagnostic applications.

Future research will likely focus on elucidating the precise molecular targets of this compound within cells. t3db.ca Investigating its interactions with proteins, enzymes, and nucleic acids could reveal pathways for the development of novel therapeutic agents, for instance, in cancer chemotherapy where arsenic compounds have shown some efficacy. nih.gov Furthermore, the unique properties of this compound could be exploited for the design of diagnostic probes or imaging agents. It is important to note that any potential therapeutic application would require extensive research to ensure safety and efficacy.

Integration into Advanced Materials and Nanotechnology

The incorporation of arsenic-containing compounds into advanced materials and nanotechnology is an emerging field with significant potential. Triphenylarsine and its oxide can serve as precursors for the synthesis of novel materials with unique electronic, optical, and magnetic properties.

As-doped Nanomaterials: Triphenylarsine has been used as a precursor for creating arsenic-doped (As-doped) nanomaterials, such as carbon nanotubes and InAs nanocrystals. sigmaaldrich.comsigmaaldrich.comnih.gov Future research will likely expand on this, using this compound as a precursor to synthesize a wider variety of As-doped nanomaterials. These materials could find applications in electronics, optoelectronics, and catalysis. For instance, superparamagnetic FeAs@C core-shell nanoparticles have been synthesized using triphenylarsine as the arsenic precursor. acs.org

Luminescent Materials: The introduction of this compound as an ancillary ligand in lanthanide complexes has been shown to enhance luminescence efficiency. mdpi.com This opens up possibilities for developing new and improved phosphors for applications in lighting, displays, and biomedical imaging. Further research will aim to optimize the design of these complexes to maximize their photophysical properties. mdpi.com

Comprehensive Environmental Monitoring and Development of Remediation Strategies for Arsenic Contamination

The use of any arsenic-containing compound necessitates a thorough understanding of its environmental fate and the development of effective remediation strategies. While research has been conducted on arsenic contamination in general, specific focus on organoarsenic compounds like this compound is crucial. acs.orgkiwiscience.com

Environmental Monitoring: There is a need for the development of sensitive and selective analytical methods for the detection and quantification of this compound and its degradation products in various environmental matrices, including water, soil, and air. epa.govresearchgate.netbenthamopen.comnih.gov This will be essential for monitoring potential environmental contamination and assessing human exposure. nih.gov Current methods for arsenic speciation analysis need to be refined to be more robust and affordable. nih.gov

Remediation Strategies: Research into remediation technologies for arsenic contamination is ongoing. epa.govrsc.orgnih.gov Future efforts should include the development of strategies specifically tailored to the removal of organoarsenic compounds from the environment. This could involve physical, chemical, or biological methods. kiwiscience.com Bioremediation, which utilizes microorganisms to transform or degrade contaminants, presents a particularly promising and sustainable approach. rsc.org Understanding the biotransformation pathways of this compound will be key to developing effective bioremediation techniques.

Q & A

Q. What are the recommended safety protocols for handling Triphenylarsine oxide in laboratory settings?

this compound is classified as a Group 1 carcinogen by IARC, necessitating stringent safety measures. Researchers must use respiratory protection (e.g., JIS T 8151 dust masks), chemical-resistant gloves (JIS T 8116), and protective eyewear (JIS T 8147). Work in a fume hood, wear long-sleeved lab coats, and ensure proper disposal of contaminated materials. In case of exposure, consult a toxicologist immediately and provide the safety data sheet (SDS) for reference .

Q. What synthetic methods are commonly used to prepare this compound-containing compounds?

A standard synthesis involves reacting tetrachloromonospirophosphazene derivatives with carbazolyldiamine in tetrahydrofuran (THF) and triethylamine (Et₃N). The reaction is monitored via thin-layer chromatography (TLC) over 3 days at room temperature. After filtration to remove triethylammonium chloride, the product is purified via column chromatography. Detailed protocols are available in supplementary materials of peer-reviewed syntheses .

Q. How can researchers ensure the purity and stability of this compound during storage?

Store the compound in airtight containers under inert gas (e.g., nitrogen) at 4°C. Purity is verified using melting point analysis (reported range: 152–158°C) and GC (>98% purity). Avoid exposure to strong oxidizers or moisture, as decomposition products are undocumented but potentially hazardous .

Advanced Research Questions

Q. How does this compound compare to Triphenylphosphine oxide in facilitating reverse Wittig reactions?

this compound exhibits broader substrate compatibility in reverse Wittig reactions, particularly with electron-deficient acetylenes like methyl propiolate and hexafluoro-2-butyne. Unlike Triphenylphosphine oxide, its reactions are not limited to dicyanoacetylene and proceed irreversibly under mild conditions. Mechanistic studies suggest arsenic’s larger atomic radius enhances nucleophilic attack on acetylenic carbons .

Q. What analytical techniques are critical for characterizing this compound adducts?

Key methods include:

  • X-ray crystallography : Resolves structural ambiguities in adducts (e.g., spirocyclic phosphazene derivatives).
  • ¹H/³¹P NMR spectroscopy : Tracks reaction progress and confirms ligand coordination.
  • Mass spectrometry (HRMS) : Validates molecular weights (e.g., C₁₈H₁₅AsO, MW 322.23 g/mol).
  • TLC and column chromatography : Isolate intermediates and monitor purity .

Q. How can contradictory data on this compound’s catalytic efficiency be addressed?

Discrepancies in catalytic performance (e.g., reaction yields with varying substrates) may arise from trace moisture or oxygen contamination. Reproducibility requires strict anhydrous conditions (e.g., Schlenk techniques) and substrate pre-drying. Cross-validate results using computational models (DFT) to assess transition-state energetics .

Q. What role does this compound play in organoarsenic compound toxicity studies?

While its acute toxicity data are limited, its carcinogenicity classification mandates in vitro assays (e.g., Ames test for mutagenicity) and in vivo models (rodent studies). Researchers should prioritize arsenic speciation analysis (ICP-MS) to distinguish between organic and inorganic arsenic metabolites .

Methodological Notes

  • Contradictions : notes a lack of toxicological data, whereas assumes low acute toxicity. Resolve this by adhering to IARC’s carcinogen guidelines until further data emerge.
  • Advanced Synthesis : For novel derivatives, combine reverse Wittig reactivity with asymmetric catalysis (e.g., chiral ligands) to explore stereoselective applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.